6-(Difluoromethyl)-5-methoxypyridin-3-amine
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Overview
Description
6-Difluoromethyl-5-methoxy-pyridin-3-ylamine is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and an amine group attached to a pyridine ring
Preparation Methods
The synthesis of 6-Difluoromethyl-5-methoxy-pyridin-3-ylamine can be achieved through several synthetic routes. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyridine ring. This process often employs metal-based catalysts to facilitate the reaction . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Difluoromethyl-5-methoxy-pyridin-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
6-Difluoromethyl-5-methoxy-pyridin-3-ylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Difluoromethyl-5-methoxy-pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxy and amine groups contribute to its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
6-Difluoromethyl-5-methoxy-pyridin-3-ylamine can be compared with other similar compounds, such as:
6-(Difluoromethyl)-5-methoxy-3-pyridinol: This compound shares a similar structure but differs in the presence of a hydroxyl group instead of an amine group.
6-Methoxy-5-methyl-pyridin-3-ol: This compound has a methyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
The uniqueness of 6-Difluoromethyl-5-methoxy-pyridin-3-ylamine lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H8F2N2O |
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Molecular Weight |
174.15 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-methoxypyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O/c1-12-5-2-4(10)3-11-6(5)7(8)9/h2-3,7H,10H2,1H3 |
InChI Key |
LCDXJULHFHXMBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)N)C(F)F |
Origin of Product |
United States |
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